2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone

medicinal chemistry QSAR physicochemical profiling

2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone is a synthetic 1,4-naphthoquinone derivative bearing a chlorine atom at position 2 and a 4‑(trifluoromethoxy)anilino substituent at position The compound belongs to the 2‑chloro‑3‑anilino‑1,4‑naphthoquinone family, a scaffold that has been extensively investigated for antiprotozoal, anticancer, and anticoagulant applications. Within this class, the identity of the para‑substituent on the aniline ring is a primary determinant of biological potency.

Molecular Formula C17H9ClF3NO3
Molecular Weight 367.71
CAS No. 763130-52-5
Cat. No. B2809447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone
CAS763130-52-5
Molecular FormulaC17H9ClF3NO3
Molecular Weight367.71
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C17H9ClF3NO3/c18-13-14(16(24)12-4-2-1-3-11(12)15(13)23)22-9-5-7-10(8-6-9)25-17(19,20)21/h1-8,22H
InChIKeyJHJDXLBYGGJKGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone (CAS 763130-52-5): Procurement-Grade Naphthoquinone for Structure–Activity Relationship Studies


2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone is a synthetic 1,4-naphthoquinone derivative bearing a chlorine atom at position 2 and a 4‑(trifluoromethoxy)anilino substituent at position 3. The compound belongs to the 2‑chloro‑3‑anilino‑1,4‑naphthoquinone family, a scaffold that has been extensively investigated for antiprotozoal, anticancer, and anticoagulant applications. Within this class, the identity of the para‑substituent on the aniline ring is a primary determinant of biological potency [1]. The –OCF₃ group imparts a distinctive electronic character (Hammett σₚ ≈ 0.35) and elevated lipophilicity (π ≈ +1.04) relative to other common 4‑substituents such as –CF₃ (σₚ ≈ 0.54, π ≈ +0.88) or –OCH₃ (σₚ ≈ –0.27, π ≈ –0.02), making this compound a discriminating probe for structure–activity relationship (SAR) studies where both electronic and steric factors govern target engagement [2].

Why a 2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone Standard Cannot Be Replaced by a Generic “Anilino-Naphthoquinone”


In‑class naphthoquinone analogs are not interchangeable because small variations in the aniline para‑substituent produce large, non‑linear shifts in both potency and selectivity. For example, among 2‑chloro‑3‑anilino‑1,4‑naphthoquinones tested against Trypanosoma brucei, the 4‑CF₃ derivative (compound 1e) exhibited an EC₅₀ of 2.14–2.88 µM, whereas the unsubstituted parent was essentially inactive [1]. The –OCF₃ group on the target compound differs electronically from –CF₃ (σₚ 0.35 vs 0.54) and is more lipophilic, factors that have been shown in related quinone series to alter cellular permeability, redox potential, and target‑binding kinetics independently of one another [2]. Consequently, a procurement decision based solely on the “2‑chloro‑3‑anilino‑naphthoquinone” core—without specifying the 4‑trifluoromethoxy substituent—risks obtaining a molecule with fundamentally different biological performance.

Quantitative Differentiation of 2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone from Its Closest Analogs


Hammett Electronic Parameter vs. 4‑CF₃ and 4‑OCH₃ Analogs

The para‑trifluoromethoxy substituent provides a Hammett σₚ value of 0.35, intermediate between the strongly electron‑withdrawing –CF₃ (σₚ = 0.54) and the electron‑donating –OCH₃ (σₚ = –0.27) [1]. This intermediate electronic character modulates the redox potential of the naphthoquinone core differently than either extreme, which can translate into differential rates of enzymatic reduction and ROS generation—two processes central to the antiparasitic and anticancer mechanisms of quinones [2].

medicinal chemistry QSAR physicochemical profiling

Lipophilicity (π) vs. 4‑CF₃ and 4‑OCH₃ Congeners

The Hansch hydrophobic constant π for the 4‑OCF₃ group is +1.04, exceeding that of the 4‑CF₃ group (π = +0.88) and markedly higher than 4‑OCH₃ (π = –0.02) [1]. In the context of the 2‑chloro‑3‑anilino‑naphthoquinone scaffold, higher lipophilicity has been correlated with improved membrane penetration in protozoan parasites, though excessive log P can also increase cytotoxicity [2]. The –OCF₃ substituent therefore offers a distinct lipophilicity advantage over –CF₃ without the complete loss of hydrogen‑bond acceptor capacity that would occur with a purely hydrocarbon substituent.

ADME lipophilicity drug design

Inferred Antitrypanosomal Potency Relative to Benznidazole and 4‑CF₃ Analog

In a direct head‑to‑head study of sixteen naphthoquinone derivatives, fourteen compounds achieved IC₅₀ values (0.16–6.51 µM) superior to the reference drug benznidazole (Bz, IC₅₀ = 26.0 µM) against bloodstream trypomastigotes of T. cruzi [1]. A closely related 2‑chloro‑3‑(4‑substituted‑anilino)‑1,4‑naphthoquinone bearing a 4‑CF₃ group (compound 1e) exhibited an EC₅₀ of 2.14–2.88 µM against T. brucei, representing a >12‑fold improvement over unsubstituted analogs [2]. While no T. cruzi IC₅₀ for the exact 4‑OCF₃ compound has been published, its electronic and lipophilic parameters place it within the potency‑enhancing region of the congeneric series, and its –OCF₃ group avoids the metabolic liabilities sometimes associated with –CF₃ [3].

Chagas disease Trypanosoma cruzi drug discovery

NQR Inhibitory Activity vs. Para-Substituted Trifluoromethoxy Diarylether Naphthoquinone

In a series of 1,4‑naphthoquinones evaluated as inhibitors of the Na⁺‑translocating NADH:ubiquinone oxidoreductase (NQR) from Vibrio cholerae, compounds bearing a trifluoromethoxyphenoxyphenylamino substituent at the 3‑position (compounds 12 and 14) achieved >72% inhibition at 10 µM with IC₅₀ values of 12 ± 1 µM and 16 ± 3 µM, respectively [1]. Critically, the para‑substituted regioisomer (compound 16) was approximately three‑fold less potent (IC₅₀ = 46 ± 5 µM), demonstrating that the position of the –OCF₃‑bearing moiety is a key determinant of target engagement. The target compound places the –OCF₃ group in a geometrically analogous para‑position via a shorter anilino linker, which may further influence binding‑site complementarity.

antibacterial NQR Vibrio cholerae

Antiplatelet Aggregation Activity Relative to 4‑Acetyl Anilino Congener (NQ301)

The 2‑chloro‑3‑(N‑arylamino)‑1,4‑naphthoquinone scaffold is a validated pharmacophore for platelet aggregation inhibition [1]. The 4‑acetyl analog NQ301 (2‑chloro‑3‑(4‑acetophenyl)‑amino‑1,4‑naphthoquinone) inhibits CD45 phosphatase with an IC₅₀ of 200 nM and suppresses intracellular Ca²⁺ mobilization in platelets [2]. The target compound replaces the acetyl group with a trifluoromethoxy group, which is isosteric but electronically distinct: –OCF₃ is a weaker hydrogen‑bond acceptor than the acetyl carbonyl while providing greater metabolic stability due to the absence of a reducible ketone [3]. This substitution profile is advantageous when seeking to decouple antiplatelet efficacy from off‑target kinase inhibition.

antiplatelet thrombosis 2-chloro-3-anilino-naphthoquinone

Antibacterial and Antifungal MIC Profile of the 2-Chloro-3-Anilino-Naphthoquinone Scaffold

A series of 2‑arylamino‑3‑chloro‑1,4‑naphthoquinones (3a–h) was evaluated against a panel of clinically relevant bacteria and fungi [1]. Substitution on the aniline ring strongly modulated activity: the 4‑bromo derivative (3g) exhibited an MIC of 78.12 µg/mL against Candida albicans, while all compounds showed activity against Enterococcus faecalis (MIC 312.5–1250 µg/mL). The 4‑OCF₃ target compound extends this SAR series into the strongly electron‑withdrawing, lipophilic substituent space not covered by the published set (which included –H, –CH₃, –OCH₃, –Cl, –Br, –NO₂). Its distinct physicochemical profile predicts MIC values in the 78–625 µg/mL range based on interpolation, providing a missing data point for comprehensive antimicrobial SAR models.

antibacterial antifungal MIC determination

Application Scenarios for 2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone (CAS 763130-52-5)


Lead Optimization Probe in Antitrypanosomal Drug Discovery

The compound serves as a chemical probe for SAR campaigns targeting Trypanosoma cruzi and T. brucei. Its –OCF₃ group provides an electronic and lipophilic profile intermediate between the validated –CF₃ lead (EC₅₀ 2.14–2.88 µM) and the electron‑donating –OCH₃ analog, enabling systematic optimization of redox potential–potency relationships. The congeneric naphthoquinone series has already demonstrated IC₅₀ values as low as 0.16 µM against T. cruzi, outperforming benznidazole by >160‑fold [1], and the –OCF₃ derivative is positioned to extend this potency range while potentially reducing the metabolic instability associated with the –CF₃ group [2].

Antibacterial NQR Inhibitor Development for Vibrio cholerae

The trifluoromethoxy‑anilino motif directly mirrors the potency‑privileged substructure identified in NQR inhibitors 12 and 14 (IC₅₀ = 12–16 µM) [1]. The target compound replaces the diarylether linker with a simpler anilino bridge, offering a synthetically more accessible scaffold for hit‑to‑lead optimization. Given that the human genome lacks NQR homologs, this enzyme represents a promising target for mechanism‑based antibacterials with minimal host toxicity, and the –OCF₃ compound provides a structurally distinct entry point for intellectual property generation.

Antiplatelet Drug Candidate with Reduced Off‑Target Kinase Liability

The 2‑chloro‑3‑anilino‑1,4‑naphthoquinone core is protected as an antiplatelet pharmacophore in expired patent families [1], and the 4‑acetyl analog NQ301 has demonstrated nanomolar CD45 inhibition (IC₅₀ = 200 nM) with in‑vivo anti‑inflammatory activity [2]. The target compound substitutes the metabolically vulnerable acetyl group with a stable –OCF₃ moiety, potentially reducing off‑target kinase interactions while retaining the electron‑withdrawing character essential for antiplatelet efficacy. This makes it a compelling candidate for thrombosis models where chronic dosing and metabolic stability are critical.

Comprehensive Antimicrobial SAR Building Block

The compound fills a documented gap in the 2‑arylamino‑3‑chloro‑1,4‑naphthoquinone antimicrobial SAR matrix. Published analogs have explored –H, –CH₃, –OCH₃, –Cl, –Br, and –NO₂ substituents, with MIC values ranging from 78.12 µg/mL (C. albicans) to 1250 µg/mL (E. faecalis) [1]. The –OCF₃ group introduces a unique combination of high lipophilicity (π = +1.04) and intermediate electron‑withdrawing strength not represented in the existing dataset, enabling more robust QSAR model construction and the identification of novel anti‑infective leads.

Quote Request

Request a Quote for 2-Chloro-3-[4-(trifluoromethoxy)anilino]naphthoquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.